molecular formula C8H5F5O B14061685 1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene

1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene

Cat. No.: B14061685
M. Wt: 212.12 g/mol
InChI Key: SRZDLTCSDZAZMD-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the electrophilic aromatic substitution reaction, where fluorine-containing reagents are used to replace hydrogen atoms on the benzene ring. For example, the reaction of 1,3-difluorobenzene with difluoromethyl ether in the presence of a catalyst can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine reagents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove fluorine atoms or to convert the compound into different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and bromine (Br2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its use in the design of pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon and other elements, influencing the compound’s reactivity and stability. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene
  • 1,3-Difluoro-4-methoxy-2-(fluoromethyl)benzene
  • 1,3-Difluoro-4-difluoromethoxybenzene

Uniqueness

1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene is unique due to the specific arrangement of fluorine atoms and the difluoromethoxy group. This arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,4-difluoro-3-(fluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c9-3-4-5(10)1-2-6(7(4)11)14-8(12)13/h1-2,8H,3H2

InChI Key

SRZDLTCSDZAZMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)F)CF)F

Origin of Product

United States

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